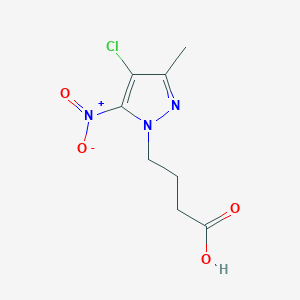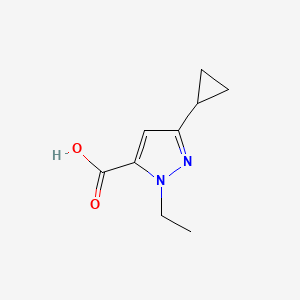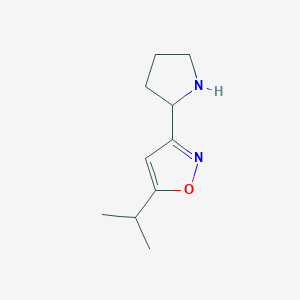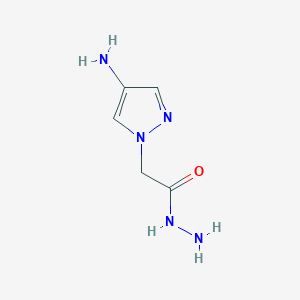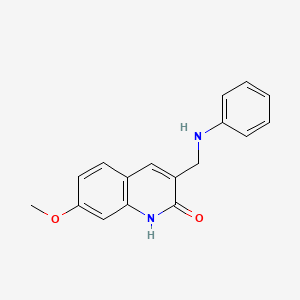
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinolinone core substituted with an anilinomethyl group at the 3-position and a methoxy group at the 7-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenones or 2-aminobenzamides, under acidic or basic conditions.
Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where the quinolinone is reacted with formaldehyde and aniline in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced through methylation of the corresponding hydroxyquinolinone derivative using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinolinone core can yield dihydroquinolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The anilinomethyl group may facilitate binding to biological macromolecules, while the methoxy group could influence the compound’s pharmacokinetic properties. Further studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(Anilinomethyl)-4-hydroxyquinolin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Anilinomethyl)-6-methoxyquinolin-2(1H)-one: Similar structure but with the methoxy group at the 6-position.
3-(Anilinomethyl)-7-chloroquinolin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is unique due to the specific positioning of the methoxy group at the 7-position, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISNZVHWGNMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
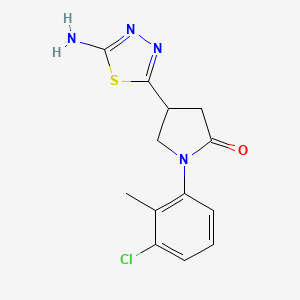
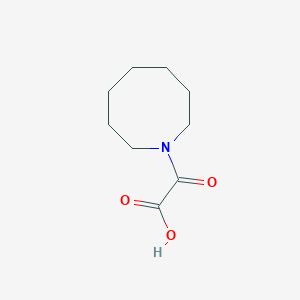
acetic acid](/img/structure/B1293989.png)
![4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1293991.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)

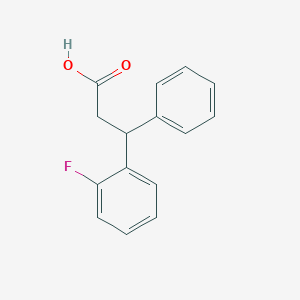
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
